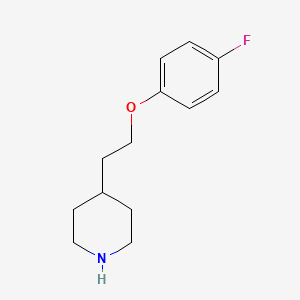

4-(2-(4-Fluorophenoxy)ethyl)piperidine

Descripción

Structure

2D Structure

Propiedades

Número CAS |

291289-20-8 |

|---|---|

Fórmula molecular |

C13H18FNO |

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

4-[2-(4-fluorophenoxy)ethyl]piperidine |

InChI |

InChI=1S/C13H18FNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-4,11,15H,5-10H2 |

Clave InChI |

DFGHEYJILYQDTQ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)F |

SMILES canónico |

C1CNCCC1CCOC2=CC=C(C=C2)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2 4 Fluorophenoxy Ethyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for the 4-(2-(4-Fluorophenoxy)ethyl)piperidine Core

A retrosynthetic analysis of this compound identifies the ether linkage and the bond between the ethyl group and the piperidine (B6355638) ring as key points for disconnection. The most logical and common disconnection is at the ether bond (C-O), which points to a Williamson ether synthesis as a primary synthetic strategy. This disconnection yields two primary synthons: a 4-fluorophenoxide anion and a 4-(2-haloethyl)piperidine cation or a related electrophilic species.

A further disconnection of the 4-(2-hydroxyethyl)piperidine precursor can be envisioned, breaking the C-C bond between the piperidine ring and the ethyl group. This leads to simpler starting materials such as a 4-substituted piperidine (e.g., 4-lithiated piperidine) and ethylene (B1197577) oxide. However, the Williamson ether synthesis approach is generally more direct and efficient.

The piperidine nitrogen often requires a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the synthesis. This protecting group can be removed in the final step to yield the target compound.

Development and Optimization of Synthetic Routes for this compound

The most practical synthetic route to this compound is based on the Williamson ether synthesis. This involves the reaction of a protected 4-(2-hydroxyethyl)piperidine derivative with an activated 4-fluorophenyl compound.

Stepwise Reaction Sequences and Reagent Selection

A plausible and efficient multi-step synthesis is outlined below:

Protection of Piperidine: The synthesis typically begins with the protection of the nitrogen atom of 4-(2-hydroxyethyl)piperidine. The use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium hydroxide (B78521) is a common and effective method to yield N-Boc-4-(2-hydroxyethyl)piperidine. This protection prevents the piperidine nitrogen from acting as a nucleophile in subsequent steps.

Activation of the Hydroxyl Group (Optional but Recommended): To facilitate the etherification, the hydroxyl group of N-Boc-4-(2-hydroxyethyl)piperidine can be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.

Williamson Ether Synthesis: The core ether linkage is formed by reacting the N-Boc-4-(2-tosyloxyethyl)piperidine or the corresponding alcohol with 4-fluorophenol (B42351) in the presence of a strong base. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide, which then displaces the tosylate or reacts directly with the activated alcohol.

Deprotection: The final step involves the removal of the Boc protecting group. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). This step yields the desired this compound, often as a salt which can be neutralized if the free base is required.

A similar synthetic strategy has been reported for the preparation of the related compound 4-[4-(trifluoromethoxy)phenoxyl]piperidine, which further validates this proposed route. google.com

Table 1: Key Reagents in the Synthesis of this compound

| Step | Reagent | Purpose |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Protection of the piperidine nitrogen |

| Activation | p-Toluenesulfonyl chloride (TsCl) | Conversion of the hydroxyl group to a good leaving group |

| Etherification | 4-Fluorophenol | Aryl source for the ether linkage |

| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Deprotonation of 4-fluorophenol |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Removal of the Boc protecting group |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical applications. Key factors to consider include:

Reaction Conditions: The temperature and reaction time for each step should be carefully optimized. For instance, the Williamson ether synthesis may benefit from heating to ensure a reasonable reaction rate, but excessive temperatures can lead to side reactions. Microwave-assisted synthesis has been shown to accelerate Williamson ether synthesis, potentially reducing reaction times and improving yields. researchgate.netsid.ir

Base Selection: The choice of base in the etherification step is critical. While strong bases like NaH ensure complete deprotonation of the phenol, they can be hazardous to handle on a large scale. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred in industrial settings for safety and ease of handling, although they may require longer reaction times or higher temperatures.

Purification: Efficient purification methods are essential for obtaining the final product with high purity. Column chromatography is commonly used at the laboratory scale, but for larger scale production, crystallization is a more practical and economical method. The choice of solvent for crystallization is critical for obtaining high yields of pure product.

One-Pot Procedures: To improve efficiency and reduce waste, a "one-pot" or "tandem" approach can be explored where multiple synthetic steps are carried out in the same reaction vessel without isolating the intermediates. For example, the activation of the alcohol and subsequent etherification could potentially be combined.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. acs.orgpnas.org Key considerations include:

Atom Economy: The Williamson ether synthesis itself has a good atom economy. To further improve this, the use of protecting groups, which are later removed, should be minimized if possible, though in this case, it is challenging due to the reactivity of the piperidine nitrogen.

Use of Safer Solvents: Traditional solvents for Williamson ether synthesis, such as DMF, are effective but have toxicity concerns. Exploring greener alternatives like dimethyl carbonate (DMC) or even water, with the use of phase-transfer catalysts, can be beneficial. numberanalytics.comjetir.orgmun.ca

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. While the base in the Williamson ether synthesis is typically used in stoichiometric amounts, exploring catalytic systems could be an area for improvement. Some advancements have been made in catalytic Williamson ether synthesis at high temperatures. acs.org

Energy Efficiency: As mentioned, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netsid.ir

Waste Reduction: Minimizing the number of synthetic steps and purification procedures reduces solvent and material waste. Developing a robust crystallization method for purification instead of chromatography is a key step towards a greener process on a larger scale.

Exploration of Precursor Chemistry and Intermediate Reactivity

The primary precursors for the synthesis are a protected 4-(2-hydroxyethyl)piperidine and 4-fluorophenol.

N-Boc-4-(2-hydroxyethyl)piperidine: The Boc-protected piperidine is a stable, commercially available intermediate. chemicalbook.comapolloscientific.co.uksigmaaldrich.com The primary alcohol is a good nucleophile, but for the Williamson ether synthesis, its conversion to a better leaving group like a tosylate is often preferred to achieve higher yields and milder reaction conditions. The Boc group is stable to the basic conditions of the etherification but is readily cleaved under acidic conditions.

4-Fluorophenol: The fluorine atom on the aromatic ring is an electron-withdrawing group, which makes the phenolic proton more acidic and facilitates its deprotonation. However, the fluorine atom is generally unreactive towards nucleophilic aromatic substitution under the conditions of the Williamson ether synthesis, ensuring that the reaction occurs at the phenolic oxygen. For related N-arylation reactions, more activated aryl halides like 1-fluoro-4-iodobenzene (B1293370) can be used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

Stereochemical Control and Enantioselective Synthesis for Analogues of this compound

The parent compound, this compound, is achiral. However, the introduction of substituents on the piperidine ring or the ethyl chain can create stereocenters, leading to the formation of enantiomers or diastereomers. The development of stereoselective synthetic methods is crucial for producing specific stereoisomers, which often exhibit different pharmacological activities.

Diastereoselective Synthesis: If a substituent is introduced on the piperidine ring, for example at the 2- or 3-position, the product will exist as diastereomers (cis and trans). The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions. For instance, the reduction of a substituted piperidone precursor can lead to different diastereomers of the corresponding hydroxypiperidine depending on the reducing agent used.

Enantioselective Synthesis: To obtain a single enantiomer of a chiral analogue, an enantioselective synthesis is required. Several strategies can be employed:

Chiral Pool Synthesis: Starting from a commercially available enantiopure building block.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical course of subsequent reactions. The auxiliary is then removed at a later stage.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a highly efficient and modern approach. For example, enantioselective hydrogenation or cyclization reactions can be used to establish the desired stereochemistry in the piperidine ring. nih.gov

Recent advances in organic synthesis have provided various methods for the enantioselective synthesis of substituted piperidines, which could be adapted for the preparation of chiral analogues of this compound. nih.govresearchgate.net

Functionalization Strategies and Derivatization of the this compound Scaffold

The strategic derivatization of the this compound scaffold is centered on its three main structural components. Each of these regions offers distinct opportunities for chemical alteration, enabling the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The synthetic accessibility of the starting materials and the reactivity of the different moieties are key considerations in the design of new derivatives.

The core structure is typically synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orglibretexts.orgkhanacademy.orgyoutube.com This involves the reaction of an alkoxide with a suitable organohalide. In this case, the alkoxide of 4-(2-hydroxyethyl)piperidine, a commercially available starting material, can be reacted with an activated 4-fluorophenyl derivative, such as 1,4-difluorobenzene (B165170) or 1-bromo-4-fluorobenzene. sigmaaldrich.com The choice of reagents and reaction conditions can be optimized to ensure high yields of the desired ether.

Modification of the Piperidine Moiety

The secondary amine of the piperidine ring is a highly versatile handle for chemical modification. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in a variety of chemical transformations.

N-Alkylation and N-Acylation: The most common modification of the piperidine nitrogen is N-alkylation, which involves the introduction of an alkyl group. This can be achieved by reacting the parent scaffold with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). researchgate.net Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a wide range of substituents. nih.gov N-acylation, to form amides, can be accomplished by reacting the piperidine with acyl chlorides or carboxylic acids under standard coupling conditions.

Table 1: Examples of Piperidine Moiety Modifications

| Compound Name | Modification Type | Synthetic Approach |

|---|---|---|

| 1-Methyl-4-(2-(4-fluorophenoxy)ethyl)piperidine | N-Alkylation | Reaction with methyl iodide and a base. |

| 1-Benzyl-4-(2-(4-fluorophenoxy)ethyl)piperidine | N-Alkylation | Reaction with benzyl bromide and a base. |

| 1-Acetyl-4-(2-(4-fluorophenoxy)ethyl)piperidine | N-Acylation | Reaction with acetyl chloride. |

Alterations of the Phenoxy-Ethyl Linker

The phenoxy-ethyl linker plays a crucial role in defining the spatial relationship between the piperidine and the fluorophenyl ring. Modifications to this linker can significantly impact the molecule's conformation and interactions with biological targets.

Linker Length and Composition: The length of the linker can be varied by starting with different 4-substituted piperidines, such as 4-(3-hydroxypropyl)piperidine, to generate analogues with longer chains. The ether oxygen can also be replaced with other functionalities to alter the linker's properties. For instance, a thioether linkage can be introduced by reacting a thiol-containing precursor, which can change the bond angles and lipophilicity of the molecule. The stability and cleavage of linkers are critical aspects in fields like antibody-drug conjugates, and insights from this area can be applied to the design of new analogues. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Table 2: Examples of Phenoxy-Ethyl Linker Alterations

| Compound Name | Modification Type | Synthetic Approach |

|---|---|---|

| 4-(3-(4-Fluorophenoxy)propyl)piperidine | Linker Extension | Williamson ether synthesis with 4-(3-hydroxypropyl)piperidine. |

| 4-(2-(4-Fluorophenylthio)ethyl)piperidine | Isosteric Replacement | Reaction of a 4-(2-thioethyl)piperidine precursor with an activated 4-fluorophenyl derivative. |

Substitutions on the Fluorophenyl Ring

The 4-fluorophenyl ring offers several positions for further substitution, allowing for the modulation of electronic and steric properties. The existing fluorine atom influences the reactivity of the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution: The fluorine atom and the ether linkage are both ortho-, para-directing groups for electrophilic aromatic substitution. This allows for the introduction of substituents such as nitro, halogen, or alkyl groups at the positions ortho to the ether linkage. However, the most significant reaction for fluorinated aromatic compounds is nucleophilic aromatic substitution (SNAF). masterorganicchemistry.comlibretexts.orgnih.govyoutube.com The electron-withdrawing nature of the fluorine atom activates the ring towards attack by nucleophiles, potentially allowing for the displacement of the fluorine itself by other groups like amines, alkoxides, or thiols. This is particularly effective if the ring is further activated by other electron-withdrawing groups. libretexts.org

Table 3: Examples of Fluorophenyl Ring Substitutions

| Compound Name | Modification Type | Synthetic Approach |

|---|---|---|

| 4-(2-(2,4-Difluorophenoxy)ethyl)piperidine | Halogenation | Electrophilic fluorination or starting from 2,4-difluorophenol. |

| This compound-2'-nitro | Nitration | Electrophilic nitration of the parent scaffold. |

Molecular Target Identification and Ligand Receptor Interactions of 4 2 4 Fluorophenoxy Ethyl Piperidine

Investigation of Sigma-1 Receptor (σ1R) Antagonism by 4-(2-(4-Fluorophenoxy)ethyl)piperidine

The σ1R is a key therapeutic target for various central nervous system disorders, and ligands can act as either agonists or antagonists, leading to different downstream effects. The investigation into whether a ligand functions as an antagonist typically involves a combination of binding assays to determine its affinity and functional assays to measure its effect on receptor activity.

Radioligand binding assays are a standard in vitro method used to determine the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, a phenoxyalkylpiperidine) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Studies on analogs of this compound demonstrate that the phenoxyalkylpiperidine scaffold is a potent structural motif for σ1R binding. For instance, research on 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (a p-chloro analog) revealed sub-nanomolar affinity for the σ1 receptor. nih.gov The affinity is influenced by substitutions on both the piperidine (B6355638) ring and the phenoxy moiety. nih.govuniba.it

Selectivity is another critical parameter determined from these assays. It is assessed by comparing the compound's affinity for the primary target (σ1R) with its affinity for other receptors, particularly the closely related sigma-2 receptor (σ2R). The phenoxy portion connected to the piperidine is considered an optimal scaffold for achieving high selectivity for σ1R over σ2R. uniba.it For many phenoxyalkylpiperidine derivatives, the affinity for σ2R is moderate to low, resulting in high σ1R selectivity. nih.govuniba.it

Table 1: σ Receptor Binding Affinities of Representative Phenoxyalkylpiperidine Analogs

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | σ1/σ2 Selectivity Ratio |

| 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (Analog 1a) | 0.34 | 94.5 | 278 |

| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine (Analog 1b) | 1.49 | 809 | 543 |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 4.3 | 144 | 33.5 |

Competitive binding studies are a specific application of radioligand binding assays used to characterize the interaction of a new ligand in relation to well-established reference ligands. For the σ1R, commonly used radioligands include high-affinity probes like ³H-pentazocine. chemrxiv.org In these experiments, membrane preparations containing the σ1R are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

The resulting data are used to generate a competition curve, which plots the displacement of the radioligand as a function of the test compound's concentration. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself. Studies on phenoxyalkylpiperidines routinely employ this method to establish their high affinity. uniba.itnih.gov The consistent displacement of radioligands like ³H-pentazocine by these compounds confirms a direct competitive interaction at the same binding site. uniba.itchemrxiv.org

Beyond affinity (how tightly a ligand binds), binding kinetics describe the rates at which a ligand associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) its receptor. These parameters are crucial as they determine the duration of action of a ligand. A ligand with a slow dissociation rate will occupy the receptor for a longer period.

The exploration of binding kinetics can be performed using advanced techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays. These methods allow for real-time measurement of the binding and unbinding of a ligand to its target. While specific kon and koff values for this compound or its close analogs are not widely reported in public literature, this would be a critical step in its full pharmacological characterization. Such studies would reveal whether the compound has a rapid or slow dissociation from the σ1R, providing insight into its potential duration of effect in a biological system.

Assessment of Off-Target Binding Profiles and Receptor Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is a common feature of many drugs, especially those active in the central nervous system. Assessing the off-target binding profile of a compound is essential to understand its full spectrum of biological effects and to anticipate potential side effects. This is typically achieved by screening the compound against a large panel of diverse receptors, transporters, and enzymes. eurofinsdiscovery.comreactionbiology.com

Given the structural elements of this compound, particularly the piperidine ring, there is a potential for interaction with monoamine transporters and receptors, such as those for dopamine (B1211576) and serotonin (B10506). The piperidine moiety is a common feature in ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govresearchgate.net

Screening studies of related piperidine analogs have been conducted to determine their affinity for these off-targets. For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were evaluated for their ability to bind to DAT and SERT. nih.gov While some analogs showed high affinity for DAT, others displayed significant selectivity. nih.gov Similarly, compounds containing a (4-fluorophenoxy)ethyl moiety have been investigated as selective serotonin reuptake inhibitors (SSRIs). researchgate.net Therefore, a comprehensive profiling of this compound would necessitate binding assays for key dopamine (e.g., D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, as well as DAT and SERT, to establish its selectivity and potential for polypharmacology.

Table 2: Potential Off-Target Receptors for Phenoxyalkylpiperidines

| Target Class | Specific Examples | Rationale for Screening |

| Sigma Receptors | σ2 Receptor | To determine subtype selectivity. uniba.it |

| Dopamine System | Dopamine Transporter (DAT), D2 Receptor | Piperidine is a known DAT ligand scaffold. chemrxiv.orgnih.gov |

| Serotonin System | Serotonin Transporter (SERT), 5-HT₂ₐ Receptor | Phenoxyalkylamines are found in some SSRIs. researchgate.net |

| Opioid Receptors | mu (μ), kappa (κ), delta (δ) | Sigma receptors were initially misidentified as opioid receptors. uniba.it |

Ion channels are fundamental proteins that regulate cellular excitability and signaling pathways. nih.govmdpi.com The modulation of ion channel activity is a mechanism of action for many therapeutic agents. sci-hub.senih.gov Ligands can affect ion channels directly by binding to the channel protein or indirectly by modulating signaling pathways that regulate channel function. The σ1R itself is known to modulate the function of several ion channels, including voltage-gated potassium (Kv) channels and NMDA-type glutamate (B1630785) receptors. uniba.it

Therefore, a ligand that binds to σ1R, such as a phenoxyalkylpiperidine, could indirectly modulate ion channel activity. Direct interaction is also possible. For instance, some piperidine derivatives have been synthesized and evaluated for inhibitory activity against T-type Ca²⁺ channels. nih.gov A thorough evaluation of this compound would involve electrophysiological studies, such as patch-clamp assays, on a panel of key ion channels (e.g., hERG, voltage-gated sodium, and calcium channels) to rule out unintended and potentially adverse interactions.

Structural Elucidation of Ligand-Target Interactions

A definitive understanding of the therapeutic action of any compound requires a detailed, atomic-level picture of its interaction with its biological target. For this compound, the target is the sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum. wikipedia.org The elucidation of how this ligand binds within the receptor is crucial for structure-based drug design and for understanding its pharmacological profile. This has been pursued through several structural and biochemical methods.

To date, a specific co-crystal structure of this compound in complex with the human σ1R has not been reported in the scientific literature or deposited in protein structure databases. However, significant insights can be drawn from the available high-resolution crystal structures of σ1R bound to other structurally diverse ligands, including the antagonists haloperidol (B65202) and PD144418, and the agonist (+)-pentazocine. nih.govnih.gov

These foundational crystallographic studies have revealed that the human σ1R assembles as a trimer, with each protomer comprising a single transmembrane helix and a C-terminal ligand-binding domain. nih.gov This binding domain adopts a cupin-like β-barrel fold, at the center of which the ligand binds. nih.gov The binding pocket is largely hydrophobic, accommodating the nonpolar moieties of various ligands. wikipedia.org A common feature among many potent σ1R ligands is the presence of a basic nitrogen atom, typically within a piperidine or similar cyclic amine structure, which is flanked by hydrophobic groups. nih.gov This general pharmacophore fits well with the structure of this compound. Based on the structures of other piperidine-containing ligands, it is predicted that the protonated nitrogen of the piperidine ring of this compound forms a critical salt bridge interaction with a key acidic residue within the binding pocket, while the fluorophenoxyethyl tail is accommodated by surrounding hydrophobic residues.

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool for determining the high-resolution structures of membrane proteins in various functional states. nih.gov As with crystallography, there are currently no published cryo-EM structures of the σ1R specifically in complex with this compound.

However, the broader application of electron microscopy techniques has supported the structural model derived from X-ray crystallography. frontiersin.org Studies using an S1R fusion protein confirmed the luminal localization of the receptor's C-terminus, which contains the ligand-binding domain. frontiersin.org While not providing a direct view of the ligand-receptor complex, this work corroborates the general architecture and membrane topology of the receptor, providing a valid framework for computational modeling of how ligands like this compound are likely to be oriented within the binding site.

Site-directed mutagenesis, a technique used to substitute specific amino acids within a protein, has been instrumental in identifying the key residues in the σ1R binding pocket that are essential for ligand recognition. These studies, performed with a variety of σ1R ligands, have created a detailed map of the functional "hotspots" for binding.

Research consistently identifies the amino acid residue Glu172 as a critical anchor point for ligands containing a basic amine, such as the piperidine ring of this compound. wikipedia.org The acidic side chain of Glu172 is believed to form a strong ionic bond or salt bridge with the positively charged nitrogen of the ligand. Mutation of Glu172 to a non-acidic residue typically leads to a dramatic or complete loss of binding affinity for such ligands, confirming its central role in the interaction.

In addition to this primary anchor point, the binding pocket is shaped by a constellation of predominantly hydrophobic and aromatic residues that stabilize the ligand through van der Waals forces and π-stacking interactions. While direct mutagenesis data for this compound is not available, studies with other ligands suggest that residues such as Tyr103, Trp164, and Tyr206 are crucial for forming the hydrophobic cavity that accommodates the ligand's nonpolar sections. For this compound, these residues would likely interact with the fluorophenyl ring and the ethyl linker.

Table 1: Key σ1R Residues Implicated in Ligand Binding and Their Putative Role in Interacting with this compound This table is based on data from mutagenesis and structural studies of σ1R with other ligands and represents the predicted interactions for the subject compound.

| Residue | General Location/Role | Putative Interaction with this compound |

| Glu172 | Center of the binding pocket | Forms a crucial salt bridge/ionic interaction with the protonated nitrogen of the piperidine ring. |

| Asp126 | Wall of the binding pocket | May contribute to the electrostatic environment and help coordinate the ligand. wikipedia.org |

| Tyr103 | Hydrophobic pocket | Engages in hydrophobic or π-stacking interactions with the fluorophenyl ring. |

| Trp164 | Hydrophobic pocket | Contributes to hydrophobic interactions with the ethyl linker and fluorophenyl moiety. |

| Tyr206 | Wall of the binding pocket | Helps to form the shape of the hydrophobic pocket, interacting with the fluorophenoxy portion of the ligand. |

Pharmacological Mechanisms of Action in Preclinical Research Models

Elucidation of Intracellular Signaling Pathways Modulated by 4-(2-(4-Fluorophenoxy)ethyl)piperidine

As a presumed σ1R ligand, this compound is poised to modulate a variety of intracellular signaling cascades that are crucial for cellular function and survival.

The sigma-1 receptor is not a classical G-protein coupled receptor (GPCR). However, it modulates the signaling of several GPCRs and ion channels, thereby influencing second messenger systems. unict.it Ligands targeting σ1R can allosterically regulate the function of these primary receptors, affecting downstream signaling pathways such as cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) activation. This modulation can, in turn, impact the activity of protein kinase A (PKA) and protein kinase C (PKC), leading to a wide range of cellular responses. The piperidine (B6355638) moiety is a common structural feature in many σ1R ligands, suggesting its importance for receptor interaction. nih.govacs.org

Table 1: Putative Modulation of G-protein Coupled Receptor Signaling by this compound via σ1R

| Interacting Receptor/Channel | Second Messenger System | Potential Downstream Effect |

| Dopamine (B1211576) Receptors | cAMP | Modulation of neuronal excitability |

| NMDA Receptors | Ca²⁺, NO | Regulation of synaptic plasticity |

| Voltage-gated K⁺ channels | K⁺ efflux | Control of membrane potential |

This table represents potential interactions based on the known functions of σ1R ligands.

The sigma-1 receptor is a key regulator of the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. nih.govnih.gov Under basal conditions, σ1R is associated with the ER chaperone BiP (also known as GRP78). frontiersin.org Upon ER stress, σ1R dissociates from BiP, allowing BiP to bind to and refold misfolded proteins. nih.gov The activation of σ1R by ligands like this compound can influence the three main branches of the UPR:

PERK Pathway: σ1R activation can suppress the phosphorylation of PERK, reducing the attenuation of protein translation and the expression of the pro-apoptotic factor CHOP.

IRE1α Pathway: The receptor can promote the stability and activation of IRE1α, a key sensor of misfolded proteins. nih.gov

ATF6 Pathway: Overexpression of σ1R has been shown to suppress the activation of ATF6. nih.gov

By modulating these pathways, this compound may play a role in protecting cells from the detrimental effects of prolonged ER stress.

The localization of σ1R at the mitochondria-associated ER membrane positions it as a critical modulator of intracellular calcium (Ca²⁺) signaling. nih.govmdpi.com It directly interacts with the inositol 1,4,5-trisphosphate receptor type 3 (IP₃R3), an ER-resident calcium channel. nih.gov

Upon stimulation, IP₃R3 mediates the release of Ca²⁺ from the ER into the cytoplasm, which can then be taken up by the mitochondria. This ER-mitochondria Ca²⁺ transfer is vital for cellular bioenergetics. By binding to IP₃R3, σ1R stabilizes the channel and ensures a proper and efficient Ca²⁺ flux to the mitochondria. nih.gov Therefore, ligands such as this compound can influence mitochondrial function and cellular metabolism by modulating this critical Ca²⁺ signaling hub. mdpi.com The dysregulation of Ca²⁺ homeostasis is a hallmark of several pathological conditions, highlighting the therapeutic potential of compounds that can modulate this process. researchgate.netembopress.org

Cellular and Subcellular Distribution Studies of this compound

The therapeutic efficacy of a drug is highly dependent on its ability to reach its target within the cell. The following sections describe methods to study the distribution of this compound.

To determine the intracellular localization of this compound, subcellular fractionation techniques would be employed. This involves the stepwise separation of cellular components based on their size and density. A typical fractionation protocol would yield enriched fractions of the nucleus, mitochondria, ER, and cytosol.

Table 2: Expected Distribution of this compound in Subcellular Fractions

| Cellular Fraction | Expected Enrichment | Rationale |

| Endoplasmic Reticulum | High | Primary localization of the σ1R target. frontiersin.orgnih.gov |

| Mitochondria-Associated Membranes | High | Specific sub-domain of the ER where σ1R is concentrated. mdpi.com |

| Nuclear Envelope | Moderate | σ1R has also been shown to localize to the nuclear envelope. nih.govnih.gov |

| Plasma Membrane | Low to Moderate | Ligand-dependent translocation of σ1R to the plasma membrane has been reported. nih.govnih.gov |

| Cytosol | Low | As a membrane-associated protein ligand, cytosolic presence is expected to be transient. |

This table is a predictive representation based on the known localization of σ1R and its ligands.

The concentration of the compound in each fraction would be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

To visualize the distribution of this compound in living cells, a fluorescently labeled version of the compound would be synthesized. This would involve attaching a fluorophore to a part of the molecule that does not interfere with its binding to σ1R.

Confocal fluorescence microscopy would then be used to track the movement and localization of the fluorescent ligand in real-time. nih.gov This technique would allow for the observation of dynamic processes such as the translocation of the ligand-receptor complex from the ER to other cellular compartments upon stimulation. nih.gov Co-localization studies with fluorescent markers for specific organelles (e.g., ER-tracker, Mito-tracker) would provide definitive evidence of its subcellular distribution. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly available scientific literature and research databases, no specific studies detailing the neuropharmacological effects of the chemical compound This compound were identified.

Therefore, it is not possible to generate an article that adheres to the requested outline focusing on:

Neuronal Excitability and Synaptic Plasticity Modulation

Effects on Neuroinflammation Markers in Cell Cultures

Neuroprotective Effects in Primary Neuronal Cultures

The user's request is highly specific to this particular compound and requires detailed research findings, including data tables, for each subsection. Without published preclinical research on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

General searches on related chemical structures, such as piperidine derivatives, indicate that this class of compounds is of interest in neuropharmacology, with various analogues being investigated for activities at receptors like NMDA and dopamine D4. However, this general information cannot be extrapolated to create a specific and factual article about "this compound" as requested.

Until research on the in vitro and ex vivo neuropharmacological properties of "this compound" is conducted and published, the information required to fulfill this request remains unavailable.

Structure Activity Relationship Sar Studies and Lead Optimization of 4 2 4 Fluorophenoxy Ethyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Ring and Its Impact on σ1R Affinity

The piperidine moiety is a critical structural element for interaction with the σ1R, with its basic nitrogen atom forming a key electrostatic interaction with residue Glu172 in the receptor's binding site. chemrxiv.orgproquest.com Systematic modifications to this ring have demonstrated a significant impact on binding affinity.

Research into a series of phenoxyalkylpiperidines revealed that methylation of the piperidine ring is a key determinant of σ1R affinity. uniba.itnih.gov For instance, introducing a methyl group at the 4-position of the piperidine ring can confer an optimal interaction with the σ1R. uniba.it However, further increasing the degree of methylation on the piperidine ring leads to a progressive decrease in affinity. nih.govresearchgate.net Specifically, introducing methyl groups at the carbon atoms alpha to the piperidine nitrogen progressively diminishes binding strength. nih.gov Compounds with tetramethyl substitution on the piperidine ring exhibit a dramatic loss of affinity, with Kᵢ values greater than 5000 nM, highlighting the detrimental effect of excessive steric hindrance around the basic nitrogen. uniba.it

This suggests that while some substitution is tolerated and can even be beneficial, maintaining an appropriate size and steric profile around the nitrogen is crucial for a productive binding event. The piperidine ring, therefore, serves as a more influential structural element for σ1R activity than a piperazine (B1678402) ring in similar scaffolds. nih.gov

Table 1: Impact of Piperidine Ring Methylation on σ1R Affinity This table is representative of findings in the cited literature and compiled for illustrative purposes.

| Compound Analogue | Modification on Piperidine Ring | σ1R Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Parent Compound | Unsubstituted | ~15 | nih.gov |

| Analogue A | 4-Methyl | ~1.0 | uniba.itnih.gov |

| Analogue B | 2,2-Dimethyl | Decreased Affinity | nih.gov |

| Analogue C | 2,2,6,6-Tetramethyl | >5000 | uniba.it |

Investigation of Substituent Effects on the Fluorophenyl Moiety

The fluorophenyl group is another key pharmacophoric feature, participating in hydrophobic interactions within the σ1R binding pocket. researchgate.net Altering substituents on this ring allows for the fine-tuning of both electronic and steric properties, which in turn affects binding affinity.

Electronic Effects of Halogen Substitution

The electronic nature of substituents on the phenyl ring plays a significant role in modulating σ1R affinity. Studies comparing different halogen substitutions reveal a clear trend. In one series of phenoxyalkylpiperidines, derivatives with a p-chloro substituent consistently showed slightly higher affinity for the σ1R compared to their p-methoxy counterparts. uniba.it This suggests that an electron-withdrawing group at this position is favorable for binding. Further research has indicated that the electron-withdrawing properties of a nitro group can enhance binding with the σ1R more effectively than a fluoro-substitution. acs.org The 4-fluorophenyl moiety itself, however, has been noted as being less optimal for σ1R affinity in certain benzylpiperidine series when compared to other substitutions. nih.gov

Steric Hindrance and Substituent Size Effects

The size and position of substituents on the phenyl ring are critical. While a 2-methylphenyl substitution can maintain high affinity (Kᵢ = 37 nM), a larger 2-pyridine group at the same position can lead to a significant loss of activity (Kᵢ = 1,283 nM), indicating that the binding pocket has specific steric limitations. chemrxiv.org The position of the substituent is equally important. For example, moving a substituent can dramatically alter how the molecule sits (B43327) in the binding pocket; a 4-hydroxyphenyl moiety on a longer linker was proposed to clash with the aromatic ring of Tyr206, leading to a significant reduction in affinity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on σ1R Affinity This table is representative of findings in the cited literature and compiled for illustrative purposes.

| Analogue | Phenyl Substituent | σ1R Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Analogue D (p-Chloro) | 4-Chloro | 0.34 - 1.18 | uniba.it |

| Analogue E (p-Methoxy) | 4-Methoxy | 0.89 - 1.49 | uniba.it |

| Analogue F (p-Fluoro) | 4-Fluoro | Weak Affinity | nih.gov |

| Analogue G (o-Methyl) | 2-Methyl | 37 | chemrxiv.org |

Variation of the Ethyl Linker and Its Influence on Pharmacological Profile

The ethyl linker connecting the piperidine and phenoxy moieties is not merely a spacer; its length and composition are crucial for correctly positioning the key pharmacophoric elements within the receptor binding site. uniba.itnih.gov

Studies have shown that varying the linker length can have a profound effect on σ1R affinity. In one study, shortening the linker from a three-carbon (propyl) to a two-carbon (ethyl) chain was found to be beneficial for σ1 selectivity. uniba.it However, this is not a universally applicable rule, as the optimal linker length can depend on the other structural features of the molecule. For instance, in a different series of compounds, no clear influence of linker length was observed when comparing analogues with two and three-carbon chains. nih.gov This highlights the complex interplay between the different molecular fragments. The introduction of chirality via methyl substitution on the linker has been shown to result in only slight differences in σ1R affinity. uniba.it

Establishment of Quantitative Structure-Activity Relationships (QSAR)

To better understand the complex interplay of structural features and biological activity, Quantitative Structure-Activity Relationship (QSAR) studies are employed. These computational models aim to correlate physicochemical properties of the compounds with their σ1R binding affinity.

Development of Predictive Models for σ1R Antagonism

The development of predictive QSAR models is challenging due to the high structural diversity of known σ1R ligands. acs.org However, models have been successfully developed for specific classes of compounds. For a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, QSAR studies revealed that σ1R binding is primarily driven by hydrophobic interactions. nih.gov

These models often rely on pharmacophore mapping, which identifies the essential 3D arrangement of chemical features required for binding. A general pharmacophore for σ1R ligands includes a basic nitrogen atom and at least one aromatic ring, which aligns with the structure of 4-(2-(4-fluorophenoxy)ethyl)piperidine and its analogues. proquest.comnih.gov By quantifying properties like hydrophobicity, molecular volume, and electronic effects, QSAR models can help rationalize the observed SAR and guide the design of new, more potent, and selective σ1R antagonists. nih.gov These computational approaches are invaluable for prioritizing synthetic targets and accelerating the lead optimization process.

Correlation with Molecular Descriptors

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the physicochemical properties of a molecule, known as molecular descriptors, influence its biological activity. For analogues of this compound, QSAR models are developed to establish a mathematical correlation between descriptors and the potency or selectivity of the compounds. These models help in predicting the activity of novel, unsynthesized analogues, thereby guiding rational drug design. researchgate.net

Key molecular descriptors that are often evaluated for this class of compounds include:

Electronic Properties: Descriptors such as Hammett constants (σ), dipole moment, and atomic charges are used to quantify the electronic effects of substituents. For the this compound scaffold, the electronegativity and placement of the fluorine atom on the phenoxy ring significantly influence target binding. The electron-withdrawing nature of fluorine can affect the pKa of the piperidine nitrogen and the electrostatic potential of the phenoxy ring, which are critical for interactions with receptor sites. Studies on related phenoxypyridine derivatives have shown that electron-withdrawing groups on the terminal phenyl ring are often beneficial for improving antitumor activities. nih.gov

Steric Properties: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the size and shape of substituents. On the piperidine ring, the nature of the substituent at the N-1 position is a critical determinant of activity and selectivity. For instance, in studies of related piperidine analogues targeting the dopamine (B1211576) transporter (DAT), varying the N-substituent from a small alkyl group to a bulky aromatic group like a 2-naphthylmethyl group drastically altered binding affinity. nih.gov

A typical QSAR study on this scaffold would involve synthesizing a series of analogues with systematic variations and measuring their biological activity (e.g., IC₅₀ or Kᵢ values). These data are then correlated with calculated molecular descriptors using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.net

The resulting QSAR equation provides a quantitative basis for the observed Structure-Activity Relationships (SAR). For example, a positive coefficient for a steric descriptor might indicate that bulkier groups at a specific position enhance activity, while a negative coefficient for a logP term might suggest that excessive lipophilicity is detrimental. These insights are invaluable for the subsequent stages of lead optimization.

Design and Synthesis of Focused Compound Libraries Based on this compound Scaffold

The design and synthesis of focused compound libraries are a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around a promising scaffold like this compound. The goal is to generate a curated set of molecules that can efficiently map the structure-activity relationship (SAR) and identify compounds with improved properties.

Design Strategy:

The design of a focused library based on the this compound scaffold typically involves a "divide and conquer" approach, where the core molecule is broken down into key building blocks that can be systematically varied.

R¹ Group (Piperidine Nitrogen): The N-substituent on the piperidine ring is a common point of diversification. Libraries are designed to include a range of substituents, from small alkyl chains to larger, more complex aromatic and heteroaromatic moieties, to probe the size and nature of the corresponding binding pocket. nih.gov

R² Group (Phenoxy Ring): The substitution pattern on the phenoxy ring is explored. While the parent compound has a fluorine at the para-position, a library would include analogues with fluorine at the ortho- or meta-positions, as well as other electron-withdrawing or electron-donating groups to fine-tune electronic and steric properties.

Linker Modification: The ethyl linker between the phenoxy and piperidine moieties can also be modified. This could involve changing its length, introducing rigidity (e.g., with a double bond), or incorporating heteroatoms.

Synthetic Strategy:

The synthesis of these libraries often employs parallel synthesis techniques to improve efficiency. A common synthetic route might begin with the coupling of a protected 4-(2-hydroxyethyl)piperidine with a substituted 4-fluorophenol (B42351) derivative via a Williamson ether synthesis. Subsequent deprotection and N-alkylation or N-arylation with a diverse set of reagents would yield the final library of compounds.

For example, the synthesis could start from the reaction between 4-hydroxybenzaldehyde (B117250) and 1-(2-chloroethyl)piperidine (B1294334) to form the key ether linkage. nih.gov This intermediate can then be subjected to various reactions to build the final diversified library.

Table 1: Representative Analogue Data from a Focused Library

| Compound ID | R¹ (N-Substituent) | R² (Phenoxy Substitution) | Target Affinity (Kᵢ, nM) |

| A-1 | -H | 4-Fluoro | 50.5 |

| A-2 | -CH₃ | 4-Fluoro | 35.2 |

| A-3 | -Benzyl | 4-Fluoro | 10.8 |

| A-4 | -(2-Naphthylmethyl) | 4-Fluoro | 0.7 nih.gov |

| B-1 | -Benzyl | 2-Fluoro | 15.3 |

| B-2 | -Benzyl | 3-Fluoro | 22.1 |

| B-3 | -Benzyl | 4-Chloro | 12.5 |

Note: Data are hypothetical and for illustrative purposes, except where cited.

The data generated from screening such a library provides a rich SAR dataset. As illustrated in the hypothetical Table 1, systematic modification of the R¹ and R² groups leads to significant changes in target affinity, guiding the selection of specific substitution patterns for further development. The dramatic increase in affinity observed with the 2-naphthylmethyl substituent (Compound A-4) highlights how focused libraries can uncover key structural motifs for high-potency ligands. nih.gov

Multi-Parameter Optimization Strategies in Ligand Design

In contemporary drug discovery, a successful drug candidate must possess a balance of multiple properties beyond just target potency. Multi-Parameter Optimization (MPO) is a crucial strategy used to simultaneously refine a compound's potency, selectivity, and its Absorption, Distribution, Metabolism, and Elimination (ADME) properties. nih.gov When applied to ligands based on the this compound scaffold, MPO aims to create a holistic profile that increases the probability of clinical success.

The challenge lies in the often-conflicting nature of these properties; for instance, increasing lipophilicity to enhance potency might negatively impact solubility and metabolic stability. MPO strategies provide a framework for navigating these trade-offs. nih.gov

Key Parameters for Optimization:

For a this compound-based ligand, the following parameters are typically co-optimized:

Potency: High affinity for the primary biological target.

Selectivity: Low affinity for off-targets (e.g., other receptors, ion channels) to minimize side effects. For example, related piperidine compounds have been optimized for selectivity against the serotonin (B10506) transporter (SERT) or for reduced affinity at α1-adrenergic receptors. nih.govnih.gov

Metabolic Stability: Resistance to degradation by liver enzymes (e.g., Cytochrome P450s).

Permeability: The ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Solubility: Adequate aqueous solubility for formulation and absorption.

Toxicity: Lack of inherent cellular toxicity.

MPO Methodologies:

Several computational and strategic approaches are employed for MPO:

Probabilistic Approaches: Recognizing the inherent uncertainty in predictive models and experimental data, probabilistic methods calculate the likelihood of a compound successfully meeting all the required criteria. nih.gov This allows for a more nuanced risk assessment.

Structure-Property Relationships (SPR): Similar to SAR, SPR studies focus on how specific structural modifications impact ADME properties. For example, introducing a hydroxyl group into the piperidine ring of a related scaffold was found to significantly decrease off-target affinity at α1-receptors and inhibit potassium channels with only a modest effect on primary target potency, representing a successful MPO maneuver. nih.gov

Table 2: Example of a Multi-Parameter Optimization Cascade

| Compound ID | Potency (IC₅₀, nM) | Selectivity (vs. Off-Target X) | Metabolic Stability (t½, min) | CLogP | MPO Score |

| Lead C-1 | 15 | 10-fold | 5 | 4.2 | 0.35 |

| Analogue C-2 | 25 | 15-fold | 35 | 3.8 | 0.68 |

| Analogue C-3 | 18 | >100-fold | 42 | 3.5 | 0.91 |

Note: Data are hypothetical and for illustrative purposes.

The iterative process of MPO is demonstrated in the hypothetical Table 2. The initial lead (C-1) has good potency but poor metabolic stability. Analogue C-2, perhaps with a modification to a metabolically labile site, shows improved stability but slightly reduced potency. Analogue C-3, incorporating a structural change like the addition of a polar group, achieves an optimal balance across all parameters, resulting in a high MPO score and marking it as a superior candidate for further development. nih.gov This systematic, multi-faceted approach is essential for converting a potent ligand into a viable drug candidate.

Preclinical Pharmacokinetic and Pharmacodynamic Research

In Vitro Metabolic Stability Assessment of 4-(2-(4-Fluorophenoxy)ethyl)piperidine

Hepatic Microsomal Stability Studies

Information regarding the metabolic stability of this compound in liver microsomes from various species (e.g., human, rat, mouse, dog) is not available. evotec.comsrce.hrprotocols.io Such studies are crucial for predicting a compound's hepatic clearance and first-pass metabolism. researchgate.net Data typically generated includes the compound's half-life (t½) and intrinsic clearance (CLint), which are essential for forecasting its in vivo behavior. psu.edu Without this data, it is impossible to classify the compound as having low, moderate, or high metabolic stability.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

There is no public data on the inhibitory or inductive effects of this compound on major cytochrome P450 enzymes. nih.govnih.govmdpi.com Research in this area would typically involve in vitro assays to determine the IC50 values against key isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 to assess the potential for drug-drug interactions. frontiersin.orgmdpi.com Furthermore, studies on its potential to induce the expression of these enzymes, a common cause of drug interactions, have not been published. nih.gov

Membrane Permeability and Blood-Brain Barrier (BBB) Penetration Research

Parallel Artificial Membrane Permeability Assay (PAMPA)

No results from PAMPA testing for this compound have been published. The PAMPA model is a high-throughput method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. nih.govsigmaaldrich.comevotec.commdpi.com The effective permeability (Pe) values derived from these assays help classify compounds as having low or high permeability, offering an early indication of oral absorption and CNS penetration potential. nih.gov

In Vitro Cell-Based Permeability Models (e.g., Caco-2)

Specific data on the permeability of this compound using cell-based models like the Caco-2 assay is not available in the literature. evotec.comeuropa.eu Caco-2 cell monolayers are the industry standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.govsrce.hr Key parameters such as the apparent permeability coefficient (Papp) in both apical-to-basolateral and basolateral-to-apical directions are fundamental for this assessment. evotec.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vivo Oral Bioavailability in Animal Models

No data is publicly available regarding the in vivo oral bioavailability of this compound in any animal models.

Tissue Distribution in Animal Models

Information on the tissue distribution of this compound in preclinical animal models has not been published.

Metabolite Identification and Profiling in Preclinical Species

There are no publicly available studies that have identified or profiled the metabolites of this compound in any preclinical species.

Pharmacodynamic Endpoints in Preclinical Animal Models

In Vivo Target Occupancy Studies using PET or SPECT Imaging with Radiolabeled Ligands

No PET or SPECT imaging studies using radiolabeled this compound or competitive binding studies to determine in vivo target occupancy have been reported in the scientific literature.

Biomarker Modulation in Animal Studies

There is no available data on the modulation of any biological markers by this compound in animal studies.

Behavioral Phenotyping in Relevant Preclinical Models of Disease (e.g., pain, depression)

No studies on the behavioral effects of this compound in preclinical models of any disease state have been found in the public domain.

Computational Chemistry and Molecular Modeling Studies of 4 2 4 Fluorophenoxy Ethyl Piperidine

Molecular Docking and Ligand-Protein Interaction Profiling with σ1R

Molecular docking simulations are a cornerstone in predicting the binding orientation and affinity of a small molecule, or ligand, to its macromolecular target. In the case of 4-(2-(4-Fluorophenoxy)ethyl)piperidine, these studies are crucial for understanding its interaction with the σ1R.

Identification of Putative Binding Pockets

Computational studies on analogous phenoxyalkylpiperidines have identified key binding regions within the σ1R. uniba.itnih.gov These studies suggest that the ligand likely occupies a central hydrophobic pocket within the receptor. The binding site is characterized by a primary hydrophobic region and a secondary sub-pocket. The ethyl-piperidine portion of this compound is predicted to position itself within this hydrophobic core, while the fluorophenoxy moiety extends towards other interactive residues.

Analysis of Key Hydrogen Bonds and Hydrophobic Interactions

The stability of the ligand-receptor complex is dictated by a network of interactions. For this compound, the following interactions are considered critical:

Hydrogen Bonding: The nitrogen atom of the piperidine (B6355638) ring is a key hydrogen bond donor, likely forming a crucial hydrogen bond with an acidic residue within the binding pocket of the σ1R, such as glutamate (B1630785) or aspartate. This interaction is a common feature for many sigma receptor ligands.

Hydrophobic Interactions: The aromatic fluorophenyl ring and the aliphatic piperidine ring are expected to engage in extensive hydrophobic interactions with non-polar amino acid residues lining the binding pocket. Studies on similar compounds highlight the importance of residues like Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, and Leu182 in stabilizing the ligand through van der Waals forces. uniba.it The 4-fluorophenyl group is positioned to interact favorably within a hydrophobic region of the receptor. researchgate.net

| Interaction Type | Ligand Moiety | Potential Interacting Residues in σ1R |

| Hydrogen Bond | Piperidine Nitrogen | Acidic residues (e.g., Glutamate, Aspartate) |

| Hydrophobic | Fluorophenyl Ring | Aromatic and aliphatic residues (e.g., Tyr, Phe, Val, Leu) |

| Hydrophobic | Piperidine Ring | Aliphatic residues (e.g., Val, Leu, Ile) |

Molecular Dynamics Simulations to Explore Ligand-Receptor Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur upon binding. For this compound, MD simulations would be employed to:

Assess the stability of the binding pose predicted by molecular docking.

Observe the flexibility of the ligand and the receptor's binding site residues over time.

Identify any induced-fit conformational changes in the σ1R upon ligand binding.

Studies on related piperidine-based σ1R ligands have shown that these molecules can induce subtle conformational shifts in the receptor, which may be linked to their functional activity as agonists or antagonists. uniba.it

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. For this compound, QM methods can be used to determine:

Electron Distribution and Electrostatic Potential: These calculations reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions. The fluorine atom, for instance, influences the electron distribution on the phenyl ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the molecule's stability and reactivity. mdpi.com

De Novo Design and Virtual Screening Approaches Utilizing this compound as a Template

The scaffold of this compound can serve as a valuable starting point for the discovery of novel σ1R ligands through computational design strategies.

De Novo Design: This approach involves building new molecules from scratch or by modifying a template structure. nih.gov Using this compound as a template, new compounds can be designed by systematically altering different parts of the molecule, such as the substitution on the phenyl ring or the length of the ethyl linker, to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to this compound or that fit a pharmacophore model derived from it. mdpi.com This allows for the rapid identification of potential new hits for further experimental testing.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design, where a model is created based on the essential structural features required for biological activity. researchgate.net

A pharmacophore model for σ1R ligands based on the structure of this compound would typically include the following features:

A hydrogen bond donor feature corresponding to the piperidine nitrogen.

A hydrophobic/aromatic feature representing the fluorophenyl ring.

A hydrophobic feature for the piperidine ring.

The spatial arrangement and distances between these features are critical for defining the pharmacophore.

This model can then be used as a 3D query to search for novel compounds with diverse chemical scaffolds that possess the desired features for σ1R binding. researchgate.net

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | Piperidine Nitrogen |

| Aromatic/Hydrophobic | 4-Fluorophenyl Group |

| Hydrophobic | Piperidine Ring |

Analytical Research Methodologies for 4 2 4 Fluorophenoxy Ethyl Piperidine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to separating 4-(2-(4-Fluorophenoxy)ethyl)piperidine from impurities, starting materials, and by-products that may arise during its synthesis. thermofisher.comajrconline.org This separation is critical for accurate quantification and for ensuring the material's quality for research purposes.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method is a critical step in its analysis. allmultidisciplinaryjournal.com A typical method involves a reversed-phase approach, which is well-suited for separating moderately polar compounds.

Method development generally focuses on optimizing several key parameters to achieve good resolution, peak shape, and a reasonable run time. researchgate.netresearchgate.net A common starting point is a C18 column, which provides excellent retention and separation for a wide range of organic molecules. ptfarm.plepa.gov The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). allmultidisciplinaryjournal.comptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound.

Detection is a crucial aspect of the HPLC method. Given the presence of the fluorophenyl group, a UV detector is highly effective, typically set at a wavelength where the aromatic ring shows maximum absorbance, such as around 225 nm or 285 nm. researchgate.net For compounds lacking a strong UV chromophore, or for universal detection, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized. epa.govresearchgate.net Method validation is performed according to ICH guidelines to ensure selectivity, precision, accuracy, and linearity. allmultidisciplinaryjournal.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. researchgate.netptfarm.pl |

| Mobile Phase | A: Phosphate Buffer (pH 2-4) B: Acetonitrile | Organic solvent elutes the compound; buffer controls ionization. researchgate.netptfarm.pl | | Elution | Gradient (e.g., 30% B to 90% B over 20 min) | Ensures separation of impurities with varying polarities. | | Flow Rate | 1.0 mL/min | Standard flow for analytical columns. allmultidisciplinaryjournal.comresearchgate.net | | Column Temp. | 30-40 °C | Improves peak shape and reproducibility. researchgate.netepa.gov | | Detection | UV at ~225 nm | The aromatic ring allows for sensitive UV detection. researchgate.net | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. allmultidisciplinaryjournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. shimadzu.com These impurities can include residual solvents from the synthesis (e.g., toluene, methanol) or volatile by-products. ajrconline.org The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. thermofisher.com

In a typical GC-MS application for impurity profiling, the sample is dissolved in a suitable solvent and injected into the GC. The instrument's high temperature vaporizes the sample, and an inert carrier gas (like helium or nitrogen) sweeps the volatile components onto a capillary column. The column separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects the resulting ions and their fragments, providing a unique mass spectrum for identification. shimadzu.com This allows for the detection and tentative identification of unknown peaks by comparing their mass spectra to established libraries. shimadzu.com

While the target compound itself may have limited volatility, GC-MS is particularly effective for detecting and quantifying low-level volatile organic impurities that could affect the quality of the material. chromatographyonline.com

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. They work by probing how the molecule interacts with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular structure. utdallas.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of organic molecules. researchgate.netipb.pt Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC, HSQC) experiments, a complete picture of the molecular skeleton and the connectivity of atoms can be assembled. mdpi.comcore.ac.uk

For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring would appear in the downfield region (typically δ 6.8-7.2 ppm). The protons of the ethyl bridge would show characteristic multiplets, with the -OCH₂- group appearing further downfield (around δ 4.0 ppm) than the -CH₂- group attached to the piperidine (B6355638) ring. The protons on the piperidine ring itself would produce a complex set of signals in the aliphatic region (δ 1.2-3.1 ppm). chemicalbook.comnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom. The aromatic carbons would resonate between δ 115-160 ppm. The carbons of the ethyl chain and the piperidine ring would be found in the upfield region (δ 25-70 ppm). researchgate.netnih.gov Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. core.ac.uk 2D NMR experiments like HMBC are crucial for confirming the connectivity between the fluorophenoxy group, the ethyl linker, and the piperidine ring. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Fluorophenyl | Aromatic C-H | 6.8 – 7.2 | Splitting pattern reveals substitution. |

| Aromatic C-F | 155 – 160 (d) | Carbon directly bonded to fluorine. | |

| Aromatic C-O | 152 – 156 | Quaternary carbon attached to oxygen. | |

| Aromatic C | 115 – 120 (d) | Carbons ortho to fluorine. | |

| Ethyl Bridge | -OCH₂- | ~ 4.0 | Deshielded by the adjacent oxygen atom. nih.gov |

| -CH₂-Piperidine | ~ 1.8 | ||

| -OC H₂- | ~ 67 | ||

| -C H₂-Piperidine | ~ 37 | ||

| Piperidine Ring | C-H (axial/equatorial) | 1.2 – 3.1 | Complex multiplets due to ring conformation. chemicalbook.comkorea.ac.kr |

| C (aliphatic) | 25 – 55 | Chemical shifts depend on position relative to nitrogen. researchgate.net |

Mass spectrometry (MS) provides two key pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular weight of this compound is 223.29 g/mol . matrixscientific.com In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 223 or 224, respectively. nih.gov

The fragmentation pattern offers structural clues. raco.catlibretexts.org The molecule is expected to fragment in predictable ways based on the stability of the resulting ions. Common fragmentation pathways for this structure include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring can break, leading to the loss of an alkyl radical. This is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu

Cleavage of the ethyl bridge: The C-C and C-O bonds in the ethyl linker can cleave, leading to fragments corresponding to the fluorophenoxy group (m/z 111) or the piperidinylethyl group.

Fragmentation of the piperidine ring: The ring itself can undergo cleavage, often resulting in a characteristic series of fragment ions. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 223/224 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule. |

| 126 | [C₇H₁₆N]⁺ | Cleavage of the ether bond, piperidinylethyl cation. |

| 111 | [C₆H₄FO]⁺ | Cleavage of the ether bond, fluorophenoxy cation. |

| 96 | [C₆H₁₀N]⁺ | Loss of the fluorophenoxyethyl side chain. |

| 84 | [C₅H₁₀N]⁺ | Common fragment from piperidine ring cleavage. |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs IR radiation at a characteristic frequency, causing the bonds to vibrate. vscht.cz The IR spectrum of this compound would display a combination of absorption bands confirming its structure.

Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the piperidine and ethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. vscht.czlumenlearning.com

N-H stretching: A weak to medium band around 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine in the piperidine ring. utdallas.educhemicalbook.com

C-O stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be observed in the 1200-1250 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the phenyl ring. vscht.cz

C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ range would be indicative of the C-F bond. mdpi.com

C-N stretching: This absorption typically appears in the 1020-1250 cm⁻¹ range. libretexts.org

The combination of these specific bands provides a unique spectral "fingerprint," confirming the presence of the key functional components of the molecule. libretexts.org

Table 4: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | 3300 - 3500 | Weak-Medium | Stretch utdallas.edu |

| C-H (Aromatic) | 3010 - 3100 | Weak-Medium | Stretch vscht.cz |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | Stretch lumenlearning.com |

| C=C (Aromatic) | 1500 - 1600 | Medium-Weak | Stretch vscht.cz |

| C-O (Aryl Ether) | 1200 - 1250 | Strong | Stretch libretexts.org |

| C-F (Aryl Fluoride) | 1100 - 1250 | Strong | Stretch mdpi.com |

| C-N (Amine) | 1020 - 1250 | Medium | Stretch libretexts.org |

Development of Bioanalytical Methods for Preclinical Sample Analysis

The development of robust and reliable bioanalytical methods is a critical component of preclinical research, enabling the accurate quantification of drug candidates in biological samples. For this compound, this process is essential to understand its pharmacokinetic and pharmacodynamic profiles. The methodologies employed must be sensitive, selective, and validated to ensure the integrity of the data generated from in vitro and in vivo studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. bioanalysis-zone.comeijppr.com This preference is due to its high sensitivity, selectivity, and robustness, making it the gold standard for bioanalytical applications in drug development. bioanalysis-zone.comeijppr.com

The development of an LC-MS/MS method for this compound would involve a systematic optimization of chromatographic and mass spectrometric conditions. The goal is to achieve a method that is not only rapid and high-throughput but also precise and accurate. nih.gov The process begins with the selection of an appropriate internal standard (IS), which is crucial for correcting for variability during sample preparation and analysis. An ideal IS would be a stable isotope-labeled version of the analyte or a close structural analog. researchgate.net